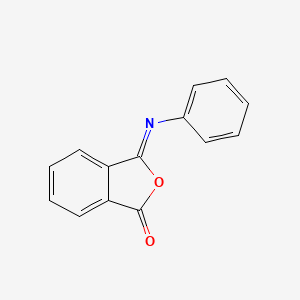

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one

説明

(3Z)-3-(Phenylimino)-2-benzofuran-1(3H)-one (CAS: 477851-24-4; alternative CAS: 33125-69-8) is a heterocyclic compound featuring a benzofuranone core substituted with a phenylimino group at the 3-position. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol . The Z-configuration of the imine double bond is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions. Key applications include its role as a precursor in pharmaceutical and materials chemistry due to its hydrogen-bonding capabilities and π-conjugated system .

特性

CAS番号 |

487-42-3 |

|---|---|

分子式 |

C14H9NO2 |

分子量 |

223.23 g/mol |

IUPAC名 |

3-phenylimino-2-benzofuran-1-one |

InChI |

InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H |

InChIキー |

KXKGLFXLEGRDNJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=O)O2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran-2-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of benzofuran-2,3-dione derivatives.

Reduction: Formation of (3Z)-3-(phenylamino)-2-benzofuran-1(3H)-one.

Substitution: Formation of substituted benzofuran derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit potential anticancer properties. Specifically, studies have shown that (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one can inhibit the proliferation of cancer cells. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Fluorescent Probes

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one is utilized as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. Its ability to fluoresce upon interaction with ROS makes it valuable for imaging and monitoring oxidative stress in cells, which is crucial for understanding various pathological conditions, including neurodegenerative diseases and cancer .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one derivatives. The results indicated significant cytotoxicity against multiple cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Caspase activation |

| MCF-7 (Breast) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Apoptosis induction |

Case Study 2: ROS Detection

In another investigation, (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one was employed as a fluorescent probe to visualize ROS in live cells. The study demonstrated that this compound could effectively differentiate between healthy and stressed cells based on fluorescence intensity, providing insights into cellular oxidative stress responses.

| Condition | Fluorescence Intensity (AU) | Observations |

|---|---|---|

| Control | 50 | Baseline ROS levels |

| Oxidative Stress | 150 | Significant increase in ROS |

作用機序

The mechanism of action of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogues

Structural and Electronic Differences

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electronic Effects: The phenylimino group in the target compound introduces conjugation between the imine and lactone carbonyl, enhancing electron delocalization compared to benzylidene (alkene) or alkyl-substituted analogues .

- Steric Effects: Bulky substituents like 3,4-dimethylanilino (in ) or geminal dimethyl groups () reduce rotational freedom and influence crystal packing .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Analysis :

- Melting Points: Higher melting points in substituted anilino derivatives (e.g., 153–157°C in ) correlate with stronger intermolecular hydrogen bonds (N–H⋯O) .

- IR Spectroscopy: The target compound’s imino group (C=N) is expected to absorb near 1666 cm⁻¹, similar to benzylidene C=C stretches, but distinct from N–H stretches (~3333 cm⁻¹) in anilino derivatives .

Hydrogen Bonding and Crystal Packing

- 3,3-Dimethyl-2-benzofuran-1(3H)-one : Steric hindrance from geminal dimethyl groups disrupts hydrogen bonding, leading to looser packing .

- 3-Phenylisobenzofuran-1(3H)-one Derivatives: Annelation of cyclohexane () increases rigidity and alters π–π interactions compared to planar phenylimino systems .

生物活性

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data tables and case studies.

1. Antioxidant Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties. A study reported the synthesis of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which showed potent antioxidant activity with IC values ranging from 6.33 to 14.38 μg/mL, compared to ascorbic acid with an IC of 4.57 μg/mL .

Table 1: Antioxidant Activity of Selected Compounds

| Compound | IC (μg/mL) | Reference |

|---|---|---|

| Ascorbic Acid | 4.57 | |

| Compound 28a | 14.38 ± 0.09 | |

| Compound 28b | 8.88 ± 0.12 | |

| Compound 28c | 6.33 ± 0.08 |

2. Antimicrobial Activity

The antimicrobial potential of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .

Table 2: Antimicrobial Activity of Compounds

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 4.4 | |

| Compound B | E. coli | 6.9 | |

| Compound C | Pseudomonas aeruginosa | Noted but unspecified |

3. Anticancer Activity

The anticancer properties of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one have been investigated in various cancer cell lines, including breast and skin cancer cells. One study reported that certain derivatives showed selective cytotoxicity with IC values as low as 0.4 mM against BT-549 and SKOV-3 cell lines, demonstrating significant potential compared to standard chemotherapeutics like doxorubicin .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Case Studies

Several studies have focused on the synthesis and evaluation of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one derivatives for their biological activities:

- Study on Antioxidant and Antiplatelet Activities : A comprehensive study synthesized multiple derivatives and assessed their antioxidant and antiplatelet activities using in vitro assays, revealing that certain compounds were more effective than aspirin in inhibiting platelet aggregation .

- Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria, establishing a structure-activity relationship that highlighted the importance of specific functional groups in enhancing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。